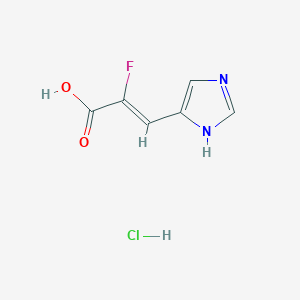

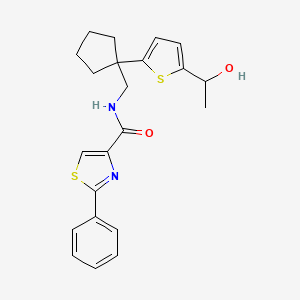

2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

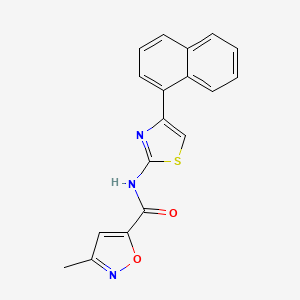

“2-Fluoro-3-(1H-imidazol-4-yl)acrylic acid hydrochloride” is a chemical compound with the molecular formula C6H6ClFN2O2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and are used in a variety of applications in pharmaceuticals, natural products, endogenous chemicals, and polymers .

Synthesis Analysis

Imidazole derivatives can be prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques such as FTIR, elemental analyses, mass spectrometry, 1 H NMR, and 13 C NMR .Chemical Reactions Analysis

The chemical reactions of imidazole derivatives are diverse due to the presence of two nitrogen atoms in the imidazole ring . These compounds show both acidic and basic properties, making them amphoteric in nature .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Polymer Chemistry and Enhanced Oil Recovery

A novel water-soluble hydrophobically associating polyacrylamide based on oleic imidazoline and sulfonate for enhanced oil recovery was developed, showcasing the application of imidazoline derivatives in creating acrylamide-based copolymers. These copolymers demonstrate excellent thickening property, shear stability, and salt tolerance, significantly improving oil recovery rates (Gou et al., 2015).

Anticorrosion Applications

The compound has been utilized in the formation of self-assembled films on iron surfaces to study their protection abilities against corrosion. Electrochemical impedance spectroscopy and polarization curves techniques were employed to investigate the films' effectiveness in inhibiting iron corrosion, highlighting the potential of imidazole derivatives as corrosion inhibitors (Zhang Zhe et al., 2009).

Antimicrobial Applications

The study of polymeric drug for antimicrobial activity involved the synthesis and characterization of derivatives, indicating the use of these compounds in developing materials with antimicrobial properties. This research demonstrates the potential of imidazole derivatives in medical applications, particularly in combating various microorganisms (Arun et al., 2003).

Wirkmechanismus

Safety and Hazards

The safety and hazards of imidazole derivatives can vary depending on the specific compound. For example, some imidazole derivatives are used in commercial drugs such as clotrimazole (antifungal), dipyrone (antipyretic), rimonabant (antiobesity), miconazole (antifungal), celecoxib (anti-inflammatory), clemizole (antihistaminic agent), etc .

Zukünftige Richtungen

Imidazole derivatives have a broad range of therapeutic values, including antimicrobial, anti-infective, anti-cancer, anti-tumor, anti-oxidant, and anti-viral activities . These compounds can act as lead molecules for the development of new drugs . Therefore, the future directions in the study of imidazole derivatives could involve the development of novel drugs to overcome current public health problems .

Eigenschaften

IUPAC Name |

(Z)-2-fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h1-3H,(H,8,9)(H,10,11);1H/b5-1-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDSTOXHVSIXSO-QYUSEIPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=C(C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)/C=C(/C(=O)O)\F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2627480.png)

![4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2627481.png)

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2627482.png)

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2627483.png)

![methyl 4-[(hydroxyimino)methyl]-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2627495.png)